molecular formula C6H11N3O B15256802 [3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol

[3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol

Cat. No.: B15256802
M. Wt: 141.17 g/mol
InChI Key: NNMMJFCIJNUANL-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol: is a chemical compound with the molecular formula C6H11N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol typically involves the reaction of 3-(aminomethyl)-1-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its effects on various biological targets and pathways.

Industry: The compound finds applications in the agrochemical industry as an intermediate in the synthesis of pesticides and herbicides. It is also used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    3-(Aminomethyl)pyridine: A compound with similar structural features but different biological activities.

    1-Methyl-3-aminopyrazole: Another pyrazole derivative with distinct chemical properties and applications.

Uniqueness: [3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Its combination of an aminomethyl group and a hydroxyl group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

[5-(aminomethyl)-2-methylpyrazol-3-yl]methanol

InChI

InChI=1S/C6H11N3O/c1-9-6(4-10)2-5(3-7)8-9/h2,10H,3-4,7H2,1H3

InChI Key

NNMMJFCIJNUANL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CN)CO

Origin of Product

United States

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